
2-Amino-6-mercaptopurine-9-(2',3',5'-tri-O-acetyl-beta-ribofuranosyl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of novel nucleoside analogs, including derivatives of 2-amino-9-(beta-D-ribofuranosyl)purine, has been detailed in scientific research. These derivatives are synthesized through reactions involving specific reagents such as chloroacetaldehyde, chloropropanal, and bromomalonaldehyde, leading to the formation of compounds with varied substituents on the purine ring (Virta et al., 2004). Another approach involves the synthesis of various fused purine analogues through different chemical reactions starting from 6-mercaptopurine, yielding compounds with significant anticancer activity (Hassan et al., 2017).
Molecular Structure Analysis
The molecular structure of nucleoside analogs is characterized by their purine base and sugar moiety configuration. Crystallographic studies of 6-mercaptopurine derivatives have revealed insights into their molecular and supramolecular structures, showing variations in the planarity and conformation of the purine and exocyclic phenyl rings (Gomes et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of 2-amino-6-mercaptopurine derivatives is influenced by their functional groups, which can participate in various chemical reactions, including Mitsunobu reactions, to yield tri- and tetrasubstituted purines with potential biological activity (Fletcher et al., 2009). The modification of the purine nucleus through N-arylation and direct C-H arylation reactions has also been explored for the synthesis of di-, tri-, and tetraarylpurine derivatives (Čerňa et al., 2008).
Scientific Research Applications
Cellular Pharmacology and Toxicity
Studies highlight the toxic effects of 6-mercaptopurine and related compounds, discussing their cytotoxic effects in experimental mammals, which contributes to the understanding of their mechanism of action (Philips et al., 1954). This foundational work provides a basis for differentiating the cytotoxic effects of various compounds, including purine analogs, which is essential for therapeutic use and elucidation of action mechanisms.
Pharmacogenetics and Individualized Therapy
Research has delved into the pharmacogenetics aspects, especially focusing on thiopurine S-methyltransferase (TPMT) and its role in the metabolism of thiopurines. This enzyme's activity is critical in modulating the effects and toxicity of thiopurine drugs, with genetic polymorphisms significantly influencing patient response and adverse effects. Studies emphasize the importance of TPMT measurement before commencing thiopurine therapy to tailor treatments and minimize toxicity (Sanderson et al., 2004).
Therapeutic Monitoring and Drug Interactions
The clinical pharmacology of thiopurines, including drug metabolism, therapeutic monitoring, and the implications of pharmacogenetically guided dosing, has been extensively reviewed. These aspects are crucial for individualizing therapy to avoid severe adverse effects and enhance therapeutic efficacy, especially in the context of chronic inflammatory conditions like inflammatory bowel disease (IBD) (Teml et al., 2007). Such insights are pivotal for optimizing treatment strategies and improving patient outcomes.
Mechanism of Action
Biochemical Pathways
The compound exhibits remarkable efficacy as an antiviral and anti-inflammatory therapeutic agent . It is devoted to combating viral afflictions like HIV and hepatitis . Additionally, this compound displays notable effectiveness in treating a diverse array of cancers, notably leukemia . By selectively targeting viral replication mechanisms and immune response pathways, this compound effectively impedes virus propagation while mitigating inflammatory responses within the human body .
properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,29)/t9-,11-,12-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOOEMDKUJHUEP-SDBHATRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)

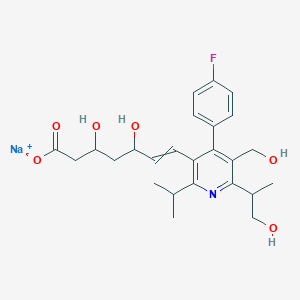
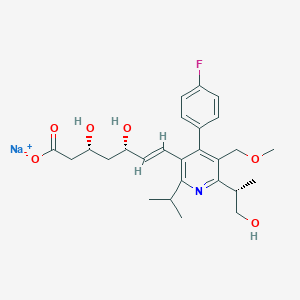
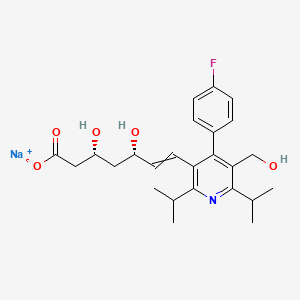
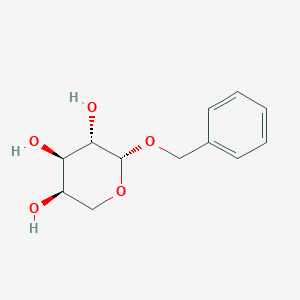
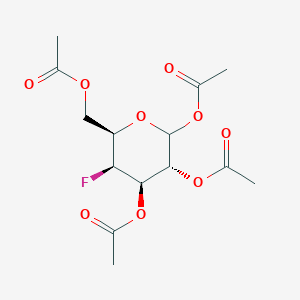
![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)
![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)
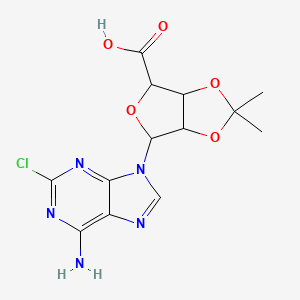
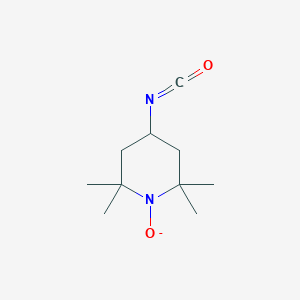

![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)
![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)